molecular formula C17H18FN3O2S2 B11428717 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11428717
M. Wt: 379.5 g/mol
InChI Key: JFXTUMCFUQTOND-UHFFFAOYSA-N
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Description

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the ethyl and oxo groups. The final steps involve the addition of the sulfanyl and fluorophenylmethyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE
  • 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE

Uniqueness

What sets 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE apart from similar compounds is the presence of the fluorophenylmethyl group. This group can enhance the compound’s biological activity and specificity, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C17H18FN3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H18FN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,22)

InChI Key

JFXTUMCFUQTOND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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